
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Descripción general
Descripción
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
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Actividad Biológica
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
- Difluorophenyl Group : Enhances lipophilicity and biological interactions.
- Quinazolinone Moiety : Known for various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenyl and isoxazole groups facilitate binding to these targets, potentially leading to:
- Enzyme Inhibition : Modulating the activity of enzymes involved in disease processes.
- Receptor Modulation : Influencing signaling pathways that are critical in various physiological responses.
Antimicrobial Properties
Research indicates that compounds containing isoxazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of both gram-positive and gram-negative bacteria:
Compound | Activity Against |
---|---|
This compound | Active against Staphylococcus aureus and Escherichia coli |
Other Isoxazole Derivatives | Showed antifungal activity against Candida albicans |
Anticancer Activity
The quinazolinone component is associated with anticancer properties. Studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized isoxazole derivatives, including this compound, against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Studies : Another investigation focused on the anticancer potential of quinazolinone derivatives. The study found that compounds with similar structural features exhibited potent inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties .
Aplicaciones Científicas De Investigación
Anticancer Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures can target specific pathways involved in tumor growth, such as the inhibition of mitogen-activated protein kinases (MAPKs), which are crucial in cancer signaling pathways .
Anti-inflammatory Properties
Research suggests that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Compounds containing isoxazole rings often demonstrate such properties, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. The structural features that enhance binding to biological targets could also facilitate interactions with microbial enzymes or receptors, potentially leading to antibacterial or antifungal effects .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth in vitro. The results indicated that the compound induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of this compound led to a marked reduction in inflammatory markers compared to control groups. This suggests potential for therapeutic use in conditions like rheumatoid arthritis or inflammatory bowel disease.
Análisis De Reacciones Químicas
Amide Bond Hydrolysis
The propanamide linker is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
This reaction is critical for prodrug activation or metabolite formation in biological systems .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 2,4-difluorophenyl group facilitates SNAr reactions at the para-fluorine position.
The para-fluorine substituent is more reactive due to inductive effects from adjacent fluorine atoms .
Isoxazole Ring Modifications
The isoxazole ring can undergo ring-opening or functionalization at the nitrogen or oxygen atoms.
Ring-Opening via Acid Catalysis
Reagent | Conditions | Product | References |
---|---|---|---|
H2SO4 (conc.) | 100°C, 6 hrs | β-Ketoamide derivative via cleavage of the N–O bond | , |
Electrophilic Substitution
Reagent | Conditions | Product | References |
---|---|---|---|
Bromine (Br2) | CCl4, 0°C, 2 hrs | 5-Bromo-isoxazole derivative |
Quinazolinone Reactivity
The 4-oxoquinazolin-3(4H)-yl group participates in alkylation, acylation, and redox reactions.
N-Alkylation
Reagent | Conditions | Product | References |
---|---|---|---|
Methyl iodide | K2CO3, DMF, 60°C, 8 hrs | N-Methyl-4-oxoquinazolinium derivative | , |
Reduction of the Ketone
Reagent | Conditions | Product | References |
---|---|---|---|
NaBH4 | MeOH, 25°C, 4 hrs | 3,4-Dihydroquinazolinol derivative |
Cross-Coupling Reactions
The aromatic systems enable palladium-catalyzed couplings for structural diversification.
Stability Under Physiological Conditions
The compound undergoes pH-dependent degradation:
Q & A
Q. Basic: What synthetic methodologies are recommended for the efficient preparation of this compound?
The synthesis typically involves multi-step reactions, including:
- Isoxazole ring formation : Cyclocondensation of hydroxylamine with a difluorophenyl-substituted diketone precursor under acidic conditions.
- Quinazolinone core assembly : Cyclization of anthranilic acid derivatives with formamide or urea at elevated temperatures (150–200°C).
- Coupling strategies : Use of coupling agents like HBTU or DCC to link the isoxazole and quinazolinone moieties via a propanamide spacer. Reaction yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of intermediates) and using anhydrous DMF as a solvent .
Key purification steps : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Basic: How should researchers validate the structural integrity of this compound?
Comprehensive spectroscopic characterization is essential:
- 1H/13C-NMR : Confirm proton environments (e.g., quinazolinone C=O at δ ~165 ppm, isoxazole CH at δ ~6.5 ppm) and carbon assignments via DEPT experiments .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Elemental analysis : Validate empirical formula (C, H, N) within ±0.3% deviation from theoretical values .
Q. Advanced: What experimental designs are optimal for evaluating its biological activity in cancer models?
In vitro antiproliferative assays :
- Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure periods. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values via nonlinear regression .
Mechanistic studies : - Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate targets (e.g., EGFR, topoisomerase II) via Western blotting or ELISA .
Q. Advanced: How can structure-activity relationship (SAR) studies be structured to optimize potency?
Systematic modifications :
- Isoxazole substituents : Replace 2,4-difluorophenyl with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity and target binding .
- Quinazolinone modifications : Introduce methyl or methoxy groups at C-6/C-7 positions to improve hydrophobic interactions with kinase domains .
Evaluation metrics : Compare IC₅₀ values, logP (for solubility), and metabolic stability in microsomal assays .
Q. Advanced: What computational approaches predict binding modes with biological targets?
Molecular docking protocols :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR (PDB: 1M17). Apply AMBER force fields for energy minimization and validate poses with RMSD <2.0 Å .
MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and hydrogen-bond occupancy with catalytic residues (e.g., Lys721) .
Q. Advanced: How can researchers address contradictions in biological data across assays?
Troubleshooting strategies :
- Replicate assays : Perform triplicate experiments under standardized conditions (e.g., cell passage number, serum batch) to minimize variability .
- Orthogonal validation : Confirm antiproliferative effects via clonogenic assays and in vivo xenograft models if in vitro results are inconsistent .
- Analyze metabolite interference : Use LC-MS to detect degradation products in cell culture media that may artifactually reduce potency .
Q. Advanced: What methods improve solubility without compromising activity?
Prodrug strategies :
- Introduce phosphate or PEGylated groups at the propanamide nitrogen to enhance aqueous solubility. Monitor release kinetics in pH 7.4 buffers .
Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to increase dissolution rates. Characterize via PXRD and DSC to confirm stability .
Q. Advanced: How to assess metabolic stability for pharmacokinetic optimization?
In vitro microsomal assays :
- Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes using LC-MS/MS. Calculate t₁/₂ and Clint values .
CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify isoform-specific interactions that may necessitate structural tweaks .
Q. Advanced: What analytical techniques resolve structural instability in acidic conditions?
Forced degradation studies :
- Expose the compound to 0.1 M HCl (37°C, 24 hours) and monitor degradation via UPLC-PDA. Identify hydrolyzed products (e.g., free quinazolinone) using HRMS .
Stabilization strategies : Formulate with enteric coatings (e.g., Eudragit®) or adjust buffer pH to >5.0 during in vitro assays .
Q. Advanced: How to design enantioselective syntheses for chiral analogs?
Asymmetric catalysis :
- Employ Sharpless epoxidation or Evans oxazolidinone auxiliaries to control stereochemistry during isoxazole-quinazolinone coupling. Measure enantiomeric excess via chiral HPLC (Chiralpak® AD-H column) .
Biological relevance : Compare IC₅₀ values of (R)- and (S)-enantiomers to identify stereospecific target interactions .
Propiedades
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c22-13-5-6-15(17(23)9-13)19-10-14(26-30-19)11-24-20(28)7-8-27-12-25-18-4-2-1-3-16(18)21(27)29/h1-6,9-10,12H,7-8,11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFPJAJBZFJEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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